Nomegestrol Acetate

Receptor binding Progesterone receptor Relative binding affinity

Nomegestrol acetate (NOMAC) is a fourth-generation, 19-norprogesterone-derived progestin with unmatched receptor selectivity. Unlike MPA or LNG, NOMAC exhibits zero estrogenic, androgenic, glucocorticoid, or mineralocorticoid activity, eliminating off-target metabolic risks. With high PR affinity (Kd ≈5 nM) and strong antiestrogenic potency (2.4× progesterone), it is the superior choice for oral contraceptive R&D, endometrial cancer xenograft studies, and PR-mediated transcriptional assays. Its moderate antiandrogenic activity (IC50=22.6 nM) also serves as a reproducible benchmark for AR screening. Procure NOMAC for cleaner mechanistic data and safer formulation development.

Molecular Formula C23H30O4
Molecular Weight 370.5 g/mol
CAS No. 58652-20-3
Cat. No. B136429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNomegestrol Acetate
CAS58652-20-3
Synonyms17-(Acetyloxy)-6-methyl-19-norpregna-4,6-diene-3,20-dione;  6-Methyl-17.alpha.-acetoxy-6-19-norprogesterone;  Lutenyl;  Surplant;  TX 066;  Uniplant
Molecular FormulaC23H30O4
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4
InChIInChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17-,18-,20-,21+,22+,23+/m1/s1
InChIKeyIIVBFTNIGYRNQY-YQLZSBIMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nomegestrol Acetate (CAS 58652-20-3) Procurement Guide: Pharmacological Differentiation and Evidence-Based Selection


Nomegestrol acetate (NOMAC; CAS 58652-20-3) is a synthetic 19-norprogesterone derivative classified as a fourth-generation progestin [1]. It functions as a highly selective full agonist at the progesterone receptor (PR) and is characterized by a unique pharmacological fingerprint: high PR affinity (Kd ≈ 5 nM) [2], strong antiestrogenic activity [3], moderate antiandrogenic activity approximately 20-fold weaker than cyproterone acetate [4], and a demonstrable lack of intrinsic estrogenic, androgenic, glucocorticoid, or mineralocorticoid activity [5]. This profile distinguishes it from earlier-generation 19-nortestosterone derivatives and certain 17α-hydroxyprogesterone derivatives, directly informing procurement decisions where off-target receptor activation must be minimized.

Why Generic Progestin Substitution Is Not Equivalent to Nomegestrol Acetate Procurement


The term 'progestin' encompasses a chemically and pharmacologically heterogeneous class of compounds; generic substitution without specific consideration of NOMAC's differentiated profile risks introducing unintended androgenic, estrogenic, glucocorticoid, or adverse metabolic effects. As demonstrated in direct comparative studies, older progestins such as medroxyprogesterone acetate (MPA) and megestrol acetate exhibit distinct receptor binding profiles [1] and divergent effects on lipid metabolism [2] and vascular function [3] that are not observed with NOMAC. Furthermore, 19-nortestosterone derivatives like norethisterone acetate (NETA) and levonorgestrel (LNG) possess residual androgenic or estrogenic activity [4] that is absent in NOMAC. The following evidence guide provides the quantitative, comparator-based data required to justify the selection of NOMAC over these alternatives based on verifiable pharmacological and preclinical outcomes.

Nomegestrol Acetate (NOMAC) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Alternative Progestins


Superior Progesterone Receptor Affinity and Selectivity of Nomegestrol Acetate vs. Megestrol Acetate and MPA

NOMAC demonstrates a quantifiable advantage in progesterone receptor (PR) binding affinity relative to both its 19-methyl analog megestrol acetate and medroxyprogesterone acetate (MPA). In competitive binding assays using rat uterine cytosol, the relative binding affinity sequence was established as ORG 2058 > progesterone > NOMAC > MPA > megestrol acetate > cyproterone acetate [1]. This sequence confirms that NOMAC exhibits higher PR affinity than MPA and megestrol acetate. Furthermore, a comprehensive receptor profiling study characterized NOMAC as a progestin with 'greater steroid receptor selectivity compared to MPA' and noted that, unlike MPA, NOMAC's relative binding affinity for the androgen receptor declines over time, indicating anti-androgenic rather than androgenic potential [2].

Receptor binding Progesterone receptor Relative binding affinity Steroid selectivity

Neutral Lipid and Glucose Metabolism Profile of Nomegestrol Acetate vs. Megestrol Acetate

In a four-arm comparative study in adult female rats receiving equal dosages (5 mg/kg/day) of progesterone, megestrol acetate (MEG), norethindrone acetate (NOR), and nomegestrol acetate (NOM), MEG induced significant increases in glucose, total cholesterol, HDL cholesterol, triglycerides, and phospholipids. In contrast, NOM, like progesterone, did not alter lipid or glucose metabolism and did not reduce HDL cholesterol levels [1]. This metabolic neutrality was corroborated in a clinical study of premenopausal women receiving NOMAC 5 mg/day for six cycles, which showed no significant changes in body weight, fasting blood glucose, insulin, total cholesterol, or LDL cholesterol [2].

Lipid metabolism Glucose metabolism Metabolic neutrality Preclinical safety

Preservation of Estrogen-Induced Vasodilation by Nomegestrol Acetate vs. Medroxyprogesterone Acetate (MPA)

In a comparative animal model evaluating coronary artery vasomotion, the addition of cyclic or continuous medroxyprogesterone acetate (MPA) to estrogen (E) inhibited E-induced vasodilatation by 50%. In contrast, nomegestrol acetate did not diminish the E-induced vasodilatation when added to the estrogen regimen [1]. This demonstrates a functionally relevant vascular differentiation between NOMAC and MPA, independent of systemic metabolic effects.

Vascular function Vasodilation Cardiovascular safety Endothelial function

Absence of Estrogenic Activity of Nomegestrol Acetate vs. Norethisterone Acetate and Levonorgestrel

Using human breast cancer cell line proliferation assays (MCF-7 and T47D:A18) and estrogen response element (ERE)-luciferase reporter assays, NOMAC demonstrated no stimulation of proliferation or transcriptional activation, confirming a lack of intrinsic estrogenic activity. In contrast, 19-nortestosterone derivatives norethisterone acetate (NETA), levonorgestrel (LNG), and norgestimate (NGM) exhibited confirmed intrinsic estrogenicity in these models [1]. A separate transactivation study in CHO cells confirmed that NOMAC, along with all other tested progestins, was devoid of activity at ER(α) and ER(β), but the proliferative assays distinguish NOMAC from NETA and LNG in a functional context [2].

Estrogenic activity Breast cancer cell proliferation Receptor transactivation 19-nortestosterone derivatives

Superior In Vivo Tumor Growth Inhibition by Nomegestrol Acetate vs. Medroxyprogesterone Acetate in Endometrial Cancer Xenograft Model

In an RL95-2 human endometrial cancer xenograft model in nude mice, NOMAC demonstrated a dose-dependent and significantly greater tumor growth inhibition compared to MPA. At the highest tested dose (200 mg/kg), NOMAC achieved a 58.06% inhibition rate, whereas MPA at the same dose produced only a 27.01% inhibition rate [1]. Notably, the 100 mg/kg dose of NOMAC (47.04% inhibition) also outperformed the 200 mg/kg dose of MPA (27.01% inhibition), indicating greater potency and efficacy in this model.

Endometrial cancer Xenograft model Tumor growth inhibition In vivo efficacy RL95-2

Quantified Antiandrogenic Activity of Nomegestrol Acetate vs. Cyproterone Acetate and Norethindrone Acetate

In immature castrated rats treated with testosterone, NOMAC produced a significant antiandrogenic effect on ventral prostate and seminal vesicles weights. However, this antiandrogenic potency was quantifiably 20 times less potent than that of cyproterone acetate (CYP-Ac) [1]. Importantly, unlike norethindrone acetate (a 19-nor-testosterone derivative), NOMAC was totally devoid of any androgenic effect on male accessory sex organs. Receptor binding studies revealed comparable IC50 values for NOMAC and CYP-Ac at the androgen receptor (22.6 ± 4.0 nM and 21.1 ± 5.3 nM, respectively), with a Ki of 7.58 ± 0.94 nM for NOMAC [1].

Antiandrogenic activity Androgen receptor Prostate Cyproterone acetate

Nomegestrol Acetate (NOMAC): High-Value Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Preclinical Development of Next-Generation Oral Contraceptives with Neutral Metabolic and Vascular Safety Profiles

The combination of (1) potent progestogenic activity with high PR selectivity [1], (2) absence of adverse effects on lipid and glucose metabolism vs. megestrol acetate [2], and (3) preservation of estrogen-induced vasodilation vs. MPA [3] makes NOMAC the preferred progestin component for developing oral contraceptives targeting improved cardiovascular and metabolic safety. This evidence supports its selection over older progestins like MPA or megestrol acetate in formulations designed for long-term use or for populations with metabolic risk factors. [REFS-1, REFS-2, REFS-3]

Investigational Progestin Monotherapy or Combination Therapy in Hormone-Dependent Cancer Models (Endometrial and Breast)

The superior tumor growth inhibition demonstrated by NOMAC compared to MPA in the RL95-2 endometrial cancer xenograft model [4], combined with its lack of estrogenic proliferative activity in breast cancer cell lines [5] and strong antiestrogenic capacity (2.4-fold greater than progesterone) [6], positions NOMAC as a compelling research tool for studying progestin-mediated antitumor effects. Researchers investigating progestin therapy for endometrial cancer or exploring progestins without estrogenic liabilities in breast tissue models will find NOMAC's differentiated profile provides a clearer mechanistic signal than MPA or 19-nortestosterone derivatives. [REFS-4, REFS-5, REFS-6]

Investigational Use as a Selective Androgen Receptor Modulator (SARM)-like Reference in Antiandrogen Screening Assays

Given its quantified, moderate antiandrogenic activity (20-fold weaker than cyproterone acetate) and confirmed lack of intrinsic androgenic activity (vs. norethindrone acetate) [7], NOMAC can serve as a characterized reference compound in assays designed to screen for novel molecules with partial or tissue-selective antiandrogenic properties. Its well-defined AR binding kinetics (IC50 = 22.6 nM, Ki = 7.58 nM) [7] provide a reproducible benchmark against which new chemical entities can be compared. [7]

Pharmacological Tool for Studying Progestin-Mediated Gene Regulation in the Absence of Off-Target Steroid Receptor Cross-Talk

The transactivation profiling demonstrating that NOMAC is devoid of activity at ER(α), ER(β), and GR, with no androgenic activity and only moderate antiandrogenic activity [1], makes it an ideal pharmacological tool for isolating PR-mediated transcriptional effects. This high degree of receptor selectivity simplifies the interpretation of gene expression array data [4] and reduces confounding variables in experiments designed to elucidate pure progestogenic signaling pathways, a distinct advantage over less selective progestins such as MPA or LNG. [REFS-1, REFS-4]

Quote Request

Request a Quote for Nomegestrol Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.